4-Pentadecylbenzene-1,3-diol

Description

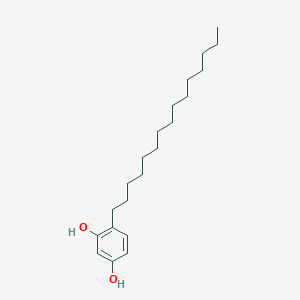

Structure

3D Structure

Properties

IUPAC Name |

4-pentadecylbenzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-17-20(22)18-21(19)23/h16-18,22-23H,2-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHWBDBBPXMVAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277083 |

Source

|

| Record name | 4-pentadecylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16825-54-0 |

Source

|

| Record name | NSC775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-pentadecylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the natural sources of 4-Pentadecylbenzene-1,3-diol?

An In-depth Technical Guide to the Natural Sources of 5-Pentadecylbenzene-1,3-diol and Related Resorcinolic Lipids

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the natural sources of 5-pentadecylbenzene-1,3-diol, a prominent member of the resorcinolic lipid family. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry. It delves into the nomenclature, widespread occurrence, biosynthesis, and methodologies for the extraction and isolation of these bioactive compounds. Particular emphasis is placed on their presence in higher plants, bacteria, and fungi, with a detailed protocol for their extraction from cashew nut shell liquid (CNSL), a rich and commercially significant source.

Introduction and Nomenclature

The compound "4-Pentadecylbenzene-1,3-diol" is more conventionally identified in chemical literature as 5-Pentadecylbenzene-1,3-diol or 5-pentadecylresorcinol . This nomenclature arises from the standard numbering of the benzene ring, where the hydroxyl groups of the resorcinol moiety are at positions 1 and 3, and the pentadecyl alkyl chain is at position 5. This compound belongs to a broader class of phenolic lipids known as alkylresorcinols (ARs) or resorcinolic lipids.[1]

Alkylresorcinols are characterized by a 1,3-dihydroxybenzene (resorcinol) head and a long, non-isoprenoid alkyl chain at the 5th position.[2][3] The chain length typically consists of an odd number of carbon atoms, ranging from C15 to C27.[2] These molecules are amphiphilic, possessing both a hydrophilic phenolic head and a lipophilic alkyl tail, which allows them to interact with and incorporate into cellular membranes.[4] This structural feature is central to their diverse biological activities, including antimicrobial, antifungal, and cytotoxic properties.[4][5]

One of the most well-known 5-pentadecylresorcinols is cardol , a major constituent of cashew nut shell liquid (CNSL).[2][6] This guide will explore the natural origins of 5-pentadecylbenzene-1,3-diol and its related analogues, providing a foundational understanding for their further study and application.

Natural Occurrence of 5-Alkylresorcinols

5-Alkylresorcinols are found across different biological kingdoms, including plants, bacteria, and fungi, indicating a conserved and significant biological role.[1][2][3]

Higher Plants

Higher plants are a rich source of resorcinolic lipids. They are particularly abundant in certain families:

-

Anacardiaceae: This family, which includes cashew (Anacardium occidentale), mango (Mangifera indica), and poison ivy (Toxicodendron species), is a prominent source.[2][6] Cashew nut shell liquid (CNSL) is arguably the most concentrated natural source of these compounds, containing a mixture of anacardic acids, cardanols, and cardols.[6][7] Cardol, specifically 5-pentadecyl-1,3-resorcinol, is a significant component.[2][6]

-

Gramineae (Poaceae): Cereal grains are a major dietary source of alkylresorcinols for humans.[3] They are found in high concentrations in the outer layers (bran) of wheat, rye, and triticale, with lower amounts in barley and millet.[1][2] The presence of these compounds in whole grain products has led to their use as biomarkers for whole grain intake.[1][3]

-

Ginkgoaceae: The pulp and leaves of Ginkgo biloba contain resorcinolic lipids, which are often allergenic.[2]

-

Proteaceae: This family also contains species that produce allergenic lipids similar to those in Anacardiaceae.[6]

-

Simaroubaceae: Recent studies have identified long-chain alkylresorcinols in the samaras (winged fruits) of the Tree of Heaven (Ailanthus altissima), expanding the known botanical sources.[5]

The concentration and specific homologues of alkylresorcinols can vary depending on the plant species, tissue type, and environmental conditions such as light and temperature.[5]

| Plant Source | Family | Primary Location | Key Compounds |

| Cashew Nut (Anacardium occidentale) | Anacardiaceae | Shell Liquid (CNSL) | Cardol (5-pentadecylresorcinol), Anacardic Acids |

| Wheat, Rye, Triticale | Gramineae | Bran Fractions | Homologues with C15 to C25 chains |

| Mango (Mangifera indica) | Anacardiaceae | Peels, Pulp | 5-n-(heptadec-12-enyl) and 5-n-pentadecylresorcinols |

| Ginkgo (Ginkgo biloba) | Ginkgoaceae | Pulp, Leaves | Ginkgolic Acids (related resorcinols) |

| Tree of Heaven (Ailanthus altissima) | Simaroubaceae | Samaras (fruits) | Long-chain alkylresorcinols |

Bacteria and Fungi

Alkylresorcinols are not limited to the plant kingdom. They have been isolated from various microorganisms:

-

Bacteria: Species of Pseudomonas and Azotobacter are known to produce resorcinolic lipids.[1] For instance, the antibiotic DB-2073 is an alkylresorcinol isolated from a Pseudomonas species.[1] They are also major components of the protective outer shell of Azotobacter cysts.[1]

-

Fungi: Various fungi also synthesize these compounds, which are thought to play a role in their life cycles and interactions with the environment.[1][2] The presence of 5-n-alk(en)ylresorcinols in plants is often associated with resistance to fungal pathogens, suggesting a defensive role.[4][5]

Biosynthesis of 5-Alkylresorcinols

The biosynthesis of 5-alkylresorcinols is primarily achieved through the polyketide pathway .[5] This pathway involves the sequential condensation of small carboxylic acid units, typically initiated by a fatty acyl-CoA starter unit. The synthesis is catalyzed by Type III polyketide synthases (PKSs).[3]

The general mechanism involves:

-

Initiation: A long-chain fatty acyl-CoA (e.g., pentadecanoyl-CoA) serves as the starter molecule.

-

Elongation: The starter unit is sequentially condensed with three molecules of malonyl-CoA.

-

Cyclization and Aromatization: The resulting tetraketide intermediate undergoes intramolecular C-C bond formation (cyclization) followed by aromatization to form the resorcinolic ring.

This pathway explains the prevalence of odd-numbered alkyl chains, as they originate from common fatty acids.

Caption: Biosynthetic pathway of 5-Pentadecylbenzene-1,3-diol via a Type III PKS.

Extraction and Isolation Protocol: A Case Study with Cashew Nut Shell Liquid (CNSL)

CNSL is an excellent source for isolating 5-pentadecylbenzene-1,3-diol (cardol). Natural CNSL is obtained through solvent extraction or mechanical pressing of the cashew nut shells.[7][8] Technical CNSL, produced by heat treatment, contains higher concentrations of cardanol due to the decarboxylation of anacardic acid.[7] For isolating cardol, natural CNSL is preferred.

Principle

This protocol outlines a bioassay-guided fractionation approach, a common method in natural product chemistry for isolating active compounds.[9] It involves solvent extraction followed by chromatographic separation to purify the target molecule.

Materials and Reagents

-

Natural Cashew Nut Shell Liquid (CNSL)

-

Solvents: Hexane, Ethyl Acetate, Methanol (HPLC grade)

-

Silica Gel (for column chromatography)

-

Thin Layer Chromatography (TLC) plates

-

Rotary Evaporator

-

Chromatography Column

-

High-Performance Liquid Chromatography (HPLC) system (for final purification)

Step-by-Step Methodology

-

Initial Solvent Extraction:

-

Dissolve raw CNSL in hexane to precipitate polymeric materials.

-

Filter the mixture and collect the hexane-soluble fraction.

-

Evaporate the hexane under reduced pressure using a rotary evaporator to obtain a concentrated oily extract.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in hexane.

-

Load the concentrated extract onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate.

-

Collect fractions and monitor them by TLC, visualizing with a UV lamp or an appropriate staining reagent (e.g., vanillin-sulfuric acid).

-

Pool fractions containing compounds with similar Rf values to cardol. Cardol is more polar than cardanol and will elute later.

-

-

Further Purification:

-

The fractions rich in cardol may still contain other related resorcinols. Concentrate these fractions.

-

Subject the concentrated fractions to a second round of column chromatography or preparative HPLC for final purification. A reverse-phase C18 column with a methanol-water mobile phase is often effective.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated 5-pentadecylbenzene-1,3-diol using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[9]

-

Caption: Workflow for the isolation of 5-Pentadecylbenzene-1,3-diol from CNSL.

Conclusion

5-Pentadecylbenzene-1,3-diol and its related alkylresorcinols are a fascinating class of natural products with a broad distribution across the plant and microbial kingdoms. Their presence in staple foods like whole grains and in commercially important materials such as CNSL makes them readily accessible for research and development. Understanding their natural sources, biosynthesis, and effective extraction methodologies is crucial for harnessing their potent biological activities for applications in pharmaceuticals, agriculture, and industry. This guide provides a foundational framework for professionals seeking to explore the scientific and commercial potential of these versatile phenolic lipids.

References

-

Alkylresorcinol - Wikipedia. Wikipedia. [Link]

-

Resorcinol lipids | Cyberlipid. Cyberlipid. [Link]

-

Stasiuk, M., & Kozubek, A. (2010). Very-Long-Chain Resorcinolic Lipids of Ailanthus altissima Samaras. Molecules. [Link]

-

Cardol | Cyberlipid. Cyberlipid. [Link]

-

Stasiuk, M., & Kozubek, A. (2010). Biological activity of phenolic lipids. Cellular and Molecular Life Sciences. [Link]

-

An Overview of Alkylresorcinols Biological Properties and Effects. Molecules. (2022). [Link]

-

Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells. International Journal of Molecular Sciences. (2023). [Link]

-

Cashew nutshell liquid: A promising maritime biofuel for 2050 net-zero target. Fuel. (2024). [Link]

-

Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. Molecules. (2023). [Link]

Sources

- 1. Alkylresorcinol - Wikipedia [en.wikipedia.org]

- 2. Resorcinol lipids | Cyberlipid [cyberlipid.gerli.com]

- 3. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cardol | Cyberlipid [cyberlipid.gerli.com]

- 7. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cashew nutshell liquid: A promising maritime biofuel for 2050 net-zero target | Biofuels International Magazine [biofuels-news.com]

- 9. Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Pentadecylresorcinol.

An In-Depth Technical Guide to 5-Pentadecylresorcinol: Physicochemical Properties, Biological Activity, and Analytical Methodologies

Introduction

5-Pentadecylresorcinol, also known by synonyms such as Adipostatin A and Cardol, is a naturally occurring phenolic lipid that has garnered significant attention within the scientific community.[1][2] Structurally, it is characterized by a resorcinol (1,3-dihydroxybenzene) ring substituted with a 15-carbon alkyl chain at the 5th position.[2][3] This amphipathic nature—a hydrophilic phenolic head and a lipophilic alkyl tail—is central to its diverse biological activities. Found in a variety of natural sources, including mango peels (Mangifera indica), wheat bran, and as a metabolite produced by fungi like Penicillium sclerotiorum, its potential as a therapeutic agent is actively being explored.[1][4][5][6]

This guide provides a comprehensive overview of 5-Pentadecylresorcinol, tailored for researchers, scientists, and drug development professionals. It delves into its core physicochemical properties, mechanisms of action, and provides validated experimental protocols for its extraction, purification, and analysis.

Caption: Inhibition of the TLR4/MYD88/NF-κB signaling pathway by 5-Pentadecylresorcinol.

Summary of Bioactivities

| Biological Activity | Key Findings | Source(s) |

| Anticancer | Cytotoxic against fibroblast carcinoma KB cell lines (IC₅₀ = 10.6 µM). Inhibits colon cancer cell growth. | [4][7] |

| Antimicrobial | Inhibitory against fungi such as Candida albicans and Saccharomyces cerevisiae. | [8] |

| Antioxidant | Scavenges free radicals due to the resorcinol structure; shows protective effects on PC-12 cell viability. | [1][4] |

| Larvicidal | Demonstrates good larvicidal activity against Aedes aegypti. | [9][8] |

| Enzyme Inhibition | Potent inhibitor of glycerol-3-phosphate dehydrogenase (GPDH) (IC₅₀ = 4.1 µM). | [7][9][8] |

Part 3: Experimental and Analytical Workflows

The isolation and characterization of 5-Pentadecylresorcinol require robust and validated methodologies. The protocols outlined below are based on established procedures for phenolic lipids from natural sources.

Workflow Overview

Caption: General workflow for the isolation and analysis of 5-Pentadecylresorcinol.

Protocol 1: Extraction and Purification from Mangifera indica (Mango Peel)

This generalized protocol is based on common methods for extracting phenolic compounds from plant material. [1]The choice of an ethyl acetate/hexane solvent system is causal; it provides a polarity gradient suitable for separating lipids of varying polarity on a silica gel stationary phase.

Methodology:

-

Preparation : Air-dry fresh mango peels and grind them into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction : Macerate the powdered peel in ethyl acetate (a solvent of medium polarity effective for extracting phenolic lipids) at room temperature for 48-72 hours with occasional agitation.

-

Filtration and Concentration : Filter the extract to remove solid plant residue. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at ~40°C to yield a crude extract.

-

Column Chromatography :

-

Prepare a slurry of silica gel in n-hexane (a non-polar solvent) and pack it into a glass column.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a step gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Final Purification : Pool the fractions rich in 5-Pentadecylresorcinol and concentrate them. If necessary, perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to obtain the compound at high purity (≥95%). [1]

Protocol 2: Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the isolated compound. [1] A. Purity Assessment by HPLC

-

Rationale : Reverse-phase HPLC is the standard for assessing the purity of moderately polar to non-polar organic compounds. A C18 column retains the analyte based on its hydrophobicity.

-

Conditions (Typical) :

-

Column : C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase : Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid to ensure protonation of phenolic groups for better peak shape). [10] * Flow Rate : 0.6 - 1.0 mL/min. [10] * Detection : UV detector set at 280 nm, a wavelength where the benzene ring absorbs. [10] * Purity Check : A single, sharp, symmetrical peak in the chromatogram indicates high purity.

-

B. Structure Elucidation by Spectroscopy

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable. In negative ionization mode, the expected peak is [M-H]⁻ at m/z 319.26, confirming the molecular formula C₂₁H₃₆O₂. [6][8][11]* Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Key signals include aromatic protons on the resorcinol ring around δ 6.1-6.2 ppm, a triplet for the terminal methyl group of the alkyl chain around δ 0.90 ppm, and multiple signals for the methylene groups between δ 1.30-2.50 ppm. [8][11]The hydroxyl protons will appear as a broad singlet.

-

¹³C NMR : Expect signals for the oxygenated aromatic carbons around δ 156-159 ppm, other aromatic carbons around δ 100-107 ppm, and a series of signals for the alkyl chain carbons between δ 14-32 ppm. [5][11] * 2D NMR (HSQC, HMBC) : These experiments are crucial for unambiguously assigning protons to their corresponding carbons and confirming the connectivity between the alkyl chain and the aromatic ring. [5][11]

-

Conclusion

5-Pentadecylresorcinol stands out as a versatile natural product with a well-defined physicochemical profile and compelling biological activities. Its ability to inhibit GPDH and modulate inflammatory pathways like TLR4 positions it as a promising lead compound for developing novel therapeutics for metabolic, inflammatory, and oncologic diseases. The methodologies for its extraction and characterization are well-established, providing a solid foundation for researchers to further investigate its potential. Future work should focus on preclinical in vivo studies to validate its efficacy and safety, as well as on synthetic chemistry efforts to optimize its structure for improved potency and drug-like properties.

References

-

LookChem. (n.d.). 5-Pentadecylresorcinol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76617, 5-Pentadecylresorcinol. Retrieved from [Link]

-

ResearchGate. (2022). Plant metabolite 5-pentadecyl resorcinol is produced by the Amazonian fungus Penicillium sclerotiorum LM 5679. Retrieved from [Link]

-

SciELO. (2022). Plant metabolite 5-pentadecyl resorcinol is produced by the Amazonian fungus Penicillium sclerotiorum LM 5679. Retrieved from [Link]

-

SciELO. (2022). Plant metabolite 5-pentadecyl resorcinol is produced by the Amazonian fungus Penicillium sclerotiorum LM 5679. Retrieved from [Link]

-

ChemIndex. (n.d.). 3158-56-3 | 5-pentadecylresorcinol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 181700, 5-Heptadecylresorcinol. Retrieved from [Link]

-

PubMed. (2021). Plant metabolite 5-pentadecyl resorcinol is produced by the Amazonian fungus Penicillium sclerotiorum LM 5679. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. Retrieved from [Link]

-

MDPI. (2020). Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4-n-Butylresorcinol in a Lipid Nanoparticle System. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Pentadecylresorcinol | C21H36O2 | CID 76617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 5-PENTADECYL RESORCINOL CAS#: [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Pentadecylresorcinol analytical standard 3158-56-3 [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. scielo.br [scielo.br]

- 9. selleckchem.com [selleckchem.com]

- 10. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

An In-depth Technical Guide to Cardol: Structure, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cardol, a principal constituent of the renewable resource Cashew Nut Shell Liquid (CNSL), represents a class of naturally occurring resorcinolic lipids with significant potential in medicinal chemistry and material science. Characterized by a 1,3-dihydroxybenzene (resorcinol) core appended with a long, variably unsaturated fifteen-carbon chain, its structure offers a unique combination of aromatic reactivity, hydrophobicity, and polymerizable moieties. This guide provides a comprehensive technical overview of Cardol, delineating its precise chemical identity, including IUPAC nomenclature and the nature of its congeners. We will explore its physicochemical properties, detail established protocols for its extraction and purification from CNSL, and survey its documented biological activities and applications as a versatile bio-based monomer. This document serves as a foundational resource for professionals seeking to leverage Cardol's unique molecular architecture for the development of novel therapeutics and sustainable polymers.

Part 1: Chemical Identity and Structure of Cardol

The functionality and potential applications of Cardol are fundamentally derived from its distinct molecular structure. A clear understanding of its nomenclature, isomeric forms, and structural relationship to other CNSL components is critical for its effective utilization.

Systematic Nomenclature and Core Structure

Cardol belongs to the family of phenolic lipids known as alkylresorcinols.[1] The core of the molecule is a resorcinol (1,3-dihydroxybenzene) ring. The International Union of Pure and Applied Chemistry (IUPAC) name for the fully saturated parent compound is 5-pentadecylbenzene-1,3-diol .[2] This name precisely describes a benzene ring with hydroxyl (-OH) groups at positions 1 and 3, and a fifteen-carbon alkyl chain (pentadecyl) at position 5.

The C15 Side Chain: A Mixture of Congeners

In its natural state, Cardol is not a single, homogenous compound but rather a mixture of closely related molecules known as congeners.[3] These congeners share the same 5-alkylresorcinol scaffold but differ in the degree of unsaturation within the C15 side chain.[4][5] The primary congeners found in CNSL are:

-

Saturated Cardol (C15:0): 5-pentadecylresorcinol

-

Monoene Cardol (C15:1): 5-pentadecenylresorcinol

-

Diene Cardol (C15:2): 5-pentadecadienylresorcinol

-

Triene Cardol (C15:3): 5-pentadecatrienylresorcinol

While the exact composition can vary, the unsaturated variants, particularly the diene and triene, are often abundant.[3] Studies on the related CNSL component, cardanol, have shown the double bonds to be in the cis (Z) configuration.[4][6]

Caption: Chemical structures of the major Cardol congeners found in CNSL.

Structural Distinctions from Other CNSL Phenolics

Cardol is often confused with anacardic acid and cardanol, the other primary phenolic lipids in CNSL.[4] It is imperative for any scientific application to clearly distinguish between them, as their chemical properties and reactivity differ significantly.

| Feature | Cardol | Cardanol | Anacardic Acid |

| Core Moiety | Resorcinol (1,3-dihydroxybenzene) | Phenol (hydroxybenzene) | Salicylic Acid (2-hydroxybenzoic acid) |

| Hydroxyl Groups | Two | One | One (phenolic) |

| Carboxyl Group | None | None | One |

| Relationship | A primary component of natural CNSL. | Primarily formed by the thermal decarboxylation of anacardic acid.[6] | The main component (~70%) of natural, unheated CNSL.[3] |

| Parent Structure |  |  |  |

| Note: Images are illustrative representations of the core structures. |

Part 2: Physicochemical Properties

The physical and chemical characteristics of Cardol dictate its behavior in chemical reactions, its biological interactions, and its processing parameters for industrial applications.

| Property | Value / Description | Reference |

| Molecular Formula (Saturated) | C₂₁H₃₆O₂ | [2] |

| Molar Mass (Saturated) | 320.51 g/mol | [2] |

| Appearance | Typically a viscous, dark brown liquid as part of CNSL. Purified forms may be lighter in color. | |

| Solubility | Hydrophobic. Soluble in non-polar organic solvents like hexane and ethyl acetate; sparingly soluble in water. | [7] |

| Boiling Point | High boiling point. Distills at ~230-235°C under reduced pressure (2-2.5 mm Hg). | [8] |

| Thermal Stability | Less thermally stable than cardanol. The resorcinol group is more susceptible to oxidation.[9] | [9] |

| Viscosity | Higher viscosity than cardanol but lower than anacardic acid, attributed to the potential for hydrogen bonding between its two hydroxyl groups.[9] | [9] |

| Biological Hazard | Known to be a strong vesicant (causes skin blistering) and is considered a toxic component of CNSL.[1][7] | [1][7] |

Part 3: Sourcing, Extraction, and Purification

Cardol is not synthesized commercially but is isolated from a natural, renewable byproduct of the cashew (Anacardium occidentale) industry.

Source: Cashew Nut Shell Liquid (CNSL)

CNSL is a viscous, dark liquid contained within the pericarp of the cashew nut. Natural CNSL, obtained via solvent or cold mechanical pressing, is rich in anacardic acid (~70%), cardol (~18%), and cardanol (~5%).[3] Technical CNSL, which results from high-temperature processing (roasting) of the shells, contains a much higher concentration of cardanol due to the decarboxylation of anacardic acid, alongside cardol.[4][6]

Workflow for Extraction and Isolation

The separation of Cardol from the complex mixture of CNSL phenolics is a multi-step process that leverages differences in acidity and polarity.

Caption: General workflow for the isolation of Cardol from natural CNSL.

Experimental Protocol: Ammonia-Based Liquid-Liquid Extraction

This protocol describes a widely cited, industrially feasible method for separating cardanol and cardol from technical or acid-free CNSL.[3][7]

-

Preparation of Starting Material : Begin with CNSL that has had the anacardic acid removed. This can be achieved by treating natural CNSL with calcium hydroxide to precipitate calcium anacardate, which is then filtered off.

-

Ammonia Treatment : Dissolve the resulting acid-free CNSL (a mixture of cardanol and cardol) in a suitable solvent like methanol. Add aqueous ammonium hydroxide (e.g., a methanol/ammonium hydroxide 8:5 mixture) and stir thoroughly.[7] Cardol, with its two acidic hydroxyl groups, will preferentially associate with the aqueous ammonia phase compared to the less acidic, monohydroxylated cardanol.

-

Cardanol Extraction : Transfer the mixture to a separatory funnel. Perform a liquid-liquid extraction using a non-polar solvent such as hexane.[7] The less polar cardanol will partition into the hexane layer. Repeat the extraction to ensure complete removal of cardanol. The combined hexane layers contain the cardanol fraction.

-

Cardol Extraction : The remaining methanolic ammonia layer is now enriched with cardol. Extract this layer with a more polar solvent mixture, such as ethyl acetate/hexane (e.g., 80:20).[3] The cardol will be drawn into this organic phase.

-

Purification and Analysis : Collect the ethyl acetate/hexane layer. Wash it with brine to remove residual ammonia and water. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield a cardol-rich fraction.

-

Validation : Confirm the identity and purity of the isolated Cardol using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 4: Biological Activities and Therapeutic Potential

The unique structure of Cardol has made it a subject of interest for its diverse biological activities. The resorcinol moiety combined with the long alkyl chain allows it to interact with biological membranes and enzymatic systems.

-

Antiparasitic Activity : Cardol and its congeners have demonstrated significant antiparasitic properties. Cardol diene, in particular, has shown superior schistosomicidal activity (lethal to schistosomes, a type of parasitic flatworm) compared to anacardic acid.[10]

-

Antioxidant Properties : As a dihydric phenol, Cardol is an effective antioxidant. The resorcinol structure allows it to scavenge free radicals, and it has been shown to be a more potent antioxidant than cardanol.[9][10]

-

Antimicrobial and Antifungal Effects : Like other CNSL components, alkylresorcinols are known to possess broad-spectrum antimicrobial and antifungal activities.[1] They can disrupt bacterial cell membranes, leading to their potent effects against various pathogens.

-

Anticancer Potential : Some studies have highlighted the anticancer properties of resorcinolic lipids.[1] While research on Cardol is less extensive than on anacardic acid, its structural similarity suggests it may modulate signaling pathways involved in cell proliferation and survival.

Comparative Biological Activity

| Biological Activity | Cardol Diene | Anacardic Acid (Diene) | Key Insight |

|---|---|---|---|

| Schistosomicidal | LC₅₀: 32.2 µM | LC₅₀: >100 µM | Cardol diene is significantly more potent against Schistosoma mansoni.[10] |

| Antioxidant | More Potent | Less Potent | The resorcinol structure of Cardol enhances its radical scavenging ability.[10] |

| Antibacterial | Active | More Extensively Studied and Potent | Anacardic acid is well-documented for its strong activity against Gram-positive bacteria.[10] |

Part 5: Applications in Material Science

Cardol's chemical structure makes it an exceptionally valuable and sustainable monomer for polymer synthesis. Its key advantages are:

-

Bifunctionality : The two phenolic hydroxyl groups can react with a variety of co-monomers.

-

Polymerizable Side Chain : The double bonds in the C15 chain can undergo addition polymerization or cross-linking.

-

Hydrophobicity : The long alkyl chain imparts excellent water resistance and flexibility to derived polymers.

Key applications include:

-

Epoxy Resins : Cardol can be reacted with epichlorohydrin to form diglycidyl ether of cardol (DGEC), a bio-based epoxy resin.[5] DGEC can act as a reactive diluent, reducing the viscosity of conventional epoxy systems and improving toughness.[5]

-

Polyesters : As a diol, Cardol readily undergoes step-growth polymerization with diacid chlorides or dicarboxylic acids to form polyesters, creating thermally stable materials from a renewable source.[11]

-

Benzoxazine Resins : Cardol can serve as the phenolic precursor for synthesizing benzoxazine monomers. These monomers can then be thermally cured to produce polybenzoxazines, which are high-performance thermosets known for their excellent thermal stability and mechanical properties.[11]

-

Anticorrosive Coatings : The hydrophobicity and film-forming properties of Cardol-based polymers make them excellent candidates for protective and anticorrosive coatings.[5]

Conclusion

Cardol stands out as a highly versatile, bio-based platform chemical derived from an abundant agricultural byproduct. Its well-defined resorcinolic structure, complete with a long and variably unsaturated alkyl chain, provides a rich playground for chemical modification. The clear distinction between Cardol and its CNSL counterparts, cardanol and anacardic acid, is crucial for harnessing its specific properties. With established methods for its isolation and a growing body of research highlighting its potent biological activities and utility as a polymer building block, Cardol is poised for significant application in the development of next-generation pharmaceuticals, sustainable materials, and high-performance specialty chemicals. Further exploration of its specific congeners and their associated bioactivities will undoubtedly unlock new opportunities for innovation.

References

-

Mazzetto, S. E., Lomonaco, D., & Mele, G. (2009). Óleo da castanha de caju (LCC): Oportunidades e desafios para o seu aproveitamento tecnológico. Química Nova, 32(3), 732-741. [Link]

-

OSADHI. (n.d.). List of plants having phytochemicals: CARDOL. [Link]

-

R K Agro Processing. (2024). How Cardanol Oil is Extracted: Step-by-Step Guide. [Link]

-

Paramashivappa, R., Kumar, P. P., Vithayathil, P. J., & Rao, A. S. (2001). Process for the isolation of cardanol from technical cashew (Anacardium occidentale L.) nut shell liquid. Journal of agricultural and food chemistry, 49(5), 2548–2551. [Link]

-

Yuliana, M., & Hu, C. C. (2014). Separation and purification of cardol, cardanol and anacardic acid from cashew (Anacardium occidentale L.) nut-shell liquid using a two-step column chromatography. Journal of the Taiwan Institute of Chemical Engineers, 45(5), 2169-2175. [Link]

-

Stintzing, F. C., & Carle, R. (2023). Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells. Cosmetics, 10(1), 23. [Link]

- Google Patents. (2013).

-

Wikipedia. (n.d.). Cardanol. [Link]

-

GERLI Lipidomics. (n.d.). Cardol. Cyberlipid. [Link]

-

ResearchGate. (n.d.). Structure of anacardic acid (a), cardol (b), and cardanol (c). [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Pentadecylresorcinol. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Cardanol. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Structural formulas of anacardic acid, cardanol, cardol and 2-methyl cardol, present in CNSL. [Link]

-

Correia, S. J. A., David, J. P., & David, J. M. (2017). Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities. Molecules, 22(3), 494. [Link]

-

Cardanol Manufacturers. (n.d.). CASHEW::CNSL::ANACARDIC ACID::CARDANOL::RESIDOL. [Link]

-

Pillai, C. K. S., et al. (2019). Cardol: Cashew Nut Shell Liquid (CNSL) - Derived Starting Material for the Preparation of Partially Bio-Based Epoxy Resins. ResearchGate. [Link]

-

da Silva, A. C. R., et al. (2011). Comparison between physico-chemical properties of the technical Cashew Nut Shell Liquid (CNSL) and those natural extracted from solvent and pressing. Polímeros, 21(2), 106-111. [Link]

Sources

- 1. Cardol | Cyberlipid [cyberlipid.gerli.com]

- 2. 5-Pentadecylresorcinol | C21H36O2 | CID 76617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Process for isolation of cardanol from technical cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CASHEW::CNSL::ANACARDIC ACID::CARDANOL::RESIDOL [cardochem.com]

- 9. scielo.br [scielo.br]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Identification of 5-Pentadecylbenzene-1,3-diol

Abstract

This technical guide provides a comprehensive framework for the unequivocal identification and characterization of 5-Pentadecylbenzene-1,3-diol, a prominent member of the alkylresorcinol class of phenolic lipids. The initial query for "4-Pentadecylbenzene-1,3-diol" did not yield a registered compound with a corresponding CAS number in major chemical databases. The scientifically established and widely researched isomer is 5-Pentadecylbenzene-1,3-diol (CAS No. 3158-56-3), and as such, it is the focus of this guide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, spectroscopic data, and the scientific rationale behind the analytical choices. We will delve into the extraction from natural matrices, chromatographic separation, and definitive structural elucidation using mass spectrometry and nuclear magnetic resonance spectroscopy.

Introduction and Compound Identification

5-Pentadecylbenzene-1,3-diol, also widely known as 5-Pentadecylresorcinol or by its synonym Adipostatin A, is a naturally occurring phenolic lipid.[1] These compounds are characterized by a 1,3-dihydroxybenzene (resorcinol) ring and a long aliphatic side chain.[2] Alkylresorcinols are abundant in the bran fraction of cereals like wheat and rye, and are also found in other natural sources such as mango peels and certain fungi.[3] Their presence in the diet has made them valuable biomarkers for whole-grain intake. Furthermore, they exhibit a range of biological activities, including antioxidant, antimicrobial, and anticancer properties, making them of significant interest in pharmaceutical and nutraceutical research.[4]

A critical first step in any research endeavor is the correct identification of the molecule of interest. The nomenclature can sometimes be ambiguous; while the user specified a "4-pentadecyl" substitution, the common and well-documented isomer is the 5-substituted resorcinol.

Chemical Identity and Properties

A clear definition of the target analyte is paramount. The fundamental properties of 5-Pentadecylresorcinol are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 5-Pentadecylbenzene-1,3-diol | [5] |

| Synonyms | 5-Pentadecylresorcinol, Adipostatin A, Cardol | [1][3] |

| CAS Number | 3158-56-3 | [5] |

| Molecular Formula | C₂₁H₃₆O₂ | [5] |

| Molecular Weight | 320.51 g/mol | [5] |

| Physical Description | Solid | [6] |

| Melting Point | 95.5 - 96 °C | [6] |

Analytical Strategy: A Multi-technique Approach

The identification of 5-Pentadecylresorcinol, particularly from a complex natural matrix, requires a multi-step, validated analytical workflow. The lipophilic nature of the alkyl chain combined with the polar phenolic head necessitates careful selection of extraction and chromatographic techniques. The overall strategy involves extraction, separation, and definitive identification.

Caption: General workflow for the identification of 5-Pentadecylresorcinol.

Detailed Methodologies: From Extraction to Identification

This section provides a detailed breakdown of the experimental protocols. The causality behind key procedural steps is explained to provide a deeper understanding of the methodology.

Extraction from Natural Matrices

The choice of extraction method depends on the source material. Alkylresorcinols are typically extracted using organic solvents.

Protocol: Soxhlet Extraction from Mango Peels

This protocol is adapted from methods used for extracting phenolic compounds from fruit peels.[7]

-

Sample Preparation: Obtain mango peels and dry them at 40-50°C until brittle. Grind the dried peels into a fine powder (e.g., 30-70 mesh).

-

Soxhlet Setup: Place 10 g of the dried peel powder into a cellulose thimble and place the thimble in a Soxhlet extractor.

-

Solvent Addition: Add 200 mL of 95% ethanol to the round-bottom flask attached to the Soxhlet apparatus.

-

Extraction: Heat the solvent to its boiling point. Allow the extraction to proceed for 4-6 hours, ensuring continuous cycling of the solvent over the sample.

-

Solvent Removal: After extraction, allow the apparatus to cool. Collect the ethanol extract and evaporate the solvent using a rotary evaporator under reduced pressure at 40°C.

-

Final Product: The resulting crude extract can be used for further purification or directly for chromatographic analysis.

Causality Insight: Soxhlet extraction is chosen for its efficiency in extracting moderately nonpolar compounds like alkylresorcinols from a solid matrix. The continuous cycling of fresh, hot solvent ensures a high recovery rate. Ethanol is a good solvent choice as it can solubilize both the phenolic and the long alkyl chain portions of the molecule.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of alkylresorcinols due to their low volatility. Gas Chromatography (GC) can also be used but requires a derivatization step.

Protocol: HPLC-UV Analysis

This method is based on established protocols for resorcinol derivatives.[8][9]

-

Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or UV detector.

-

Column: A C18 reverse-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 mm x 250 mm, 5 µm particle size) is highly effective.[8]

-

Mobile Phase: An isocratic mobile phase of Methanol:Water (e.g., 85:15, v/v) is often sufficient. The high methanol content is necessary to elute the highly nonpolar pentadecyl chain from the C18 stationary phase.

-

Flow Rate: 1.0 mL/minute.

-

Column Temperature: 25°C.

-

Injection Volume: 10-20 µL.

-

Detection: Monitor at 280 nm, which is a characteristic absorbance wavelength for the phenolic ring.

-

Sample Preparation: Dissolve the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Causality Insight: Reverse-phase HPLC with a C18 column separates molecules based on their hydrophobicity. 5-Pentadecylresorcinol, with its long C15 alkyl chain, is highly retained on the nonpolar stationary phase, requiring a mobile phase with a high organic solvent composition for elution. UV detection at 280 nm is selective for the aromatic resorcinol moiety.

Structural Elucidation by Spectroscopy

While chromatography can provide tentative identification based on retention time, definitive proof of structure requires spectroscopic methods.

When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides molecular weight and fragmentation data, which is crucial for identification.

-

Expected Ionization: In high-resolution mass spectrometry using electrospray ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻. For C₂₁H₃₆O₂, the expected exact mass would be approximately 319.2637. A measured mass of 319.2631 has been reported, confirming this molecular formula.[10]

-

GC-MS Fragmentation: For GC-MS analysis, the polar hydroxyl groups must first be derivatized, typically via silylation (e.g., using MSTFA or BSTFA), to increase volatility and thermal stability.[11] The resulting trimethylsilyl (TMS) derivatives exhibit a characteristic fragmentation pattern. The base peak for silylated 5-alkylresorcinols is typically found at m/z 268.[1] This fragment corresponds to the silylated resorcinol ring after cleavage of the alkyl chain. Another characteristic ion is often seen at m/z 281.[12]

Causality Insight: Derivatization is essential for GC analysis because the free hydroxyl groups on the resorcinol ring make the molecule too polar and prone to thermal degradation in the hot GC inlet.[4] Converting the -OH groups to -O-TMS groups masks this polarity, allowing the molecule to vaporize and travel through the GC column intact.[11]

Caption: Comparison of GC-MS and HPLC-MS analytical workflows.

NMR provides the most definitive structural information, confirming the connectivity of all atoms in the molecule.

Expected ¹H and ¹³C NMR Spectral Data for 5-Pentadecylresorcinol (in CDCl₃ or similar solvent):

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |

| Aromatic H-2, H-4, H-6 | ~6.1-6.3 (multiplet) | ~100.9 (C-2), ~107.7 (C-4, C-6) | Protons on the electron-rich resorcinol ring are highly shielded, appearing upfield.[3] Symmetry results in C-4 and C-6 being equivalent. |

| Phenolic OH-1, OH-3 | ~4.5-5.5 (broad singlet), can exchange with D₂O | - | The chemical shift of hydroxyl protons is variable and depends on concentration and solvent. They typically appear as broad signals. |

| Ar-CH₂- (H-1') | ~2.47 (triplet) | ~36.6 | Protons on the carbon directly attached to the aromatic ring (benzylic position) are deshielded. |

| Alkyl Chain -(CH₂)₁₃- | ~1.25 (broad singlet) | ~23.3 - 32.1 | The bulk of the methylene protons in the long alkyl chain overlap to form a large, broad signal. |

| Terminal -CH₃ (H-15') | ~0.90 (triplet) | ~14.3 | The terminal methyl group protons are the most shielded in the alkyl chain. |

| Aromatic C-1, C-3 | - | ~159.3 | Quaternary carbons bearing the hydroxyl groups are highly deshielded.[10] |

| Aromatic C-5 | - | ~145.8 | The quaternary carbon attached to the alkyl chain. |

Note: Specific chemical shifts can vary slightly based on the solvent and instrument used. A study isolating the compound from Penicillium sclerotiorum reported detailed assignments from 1D and 2D NMR experiments that align with these expected values.[3]

Biological Context and Quantitative Data

Understanding the biological activity and typical concentrations of 5-Pentadecylresorcinol provides important context for its analysis.

Biological Activity

5-Pentadecylresorcinol has been shown to be a potent inhibitor of glycerol-3-phosphate dehydrogenase (GPDH), an enzyme involved in lipid metabolism.[6] This activity is linked to its ability to prevent triglyceride accumulation. Additionally, it has demonstrated cytotoxic effects against various cancer cell lines.

| Activity | Metric (IC₅₀) | Cell Line / System | Source |

| Cytotoxicity | 4.51 ± 0.76 µg/mL | SW620 (Colon Cancer) | [13] |

| Cytotoxicity | 0.71 ± 0.22 µg/mL | Hep-G2 (Liver Cancer) | [13] |

| Cytotoxicity | ~30 µM | HCT-116 / HT-29 (Colon Cancer) | [14] |

| GPDH Inhibition | 4.1 µM | Enzyme Assay | [3] |

Natural Occurrence

The concentration of 5-Pentadecylresorcinol and related alkylresorcinols can vary significantly depending on the natural source and processing.

| Source | Compound/Fraction | Concentration Range | Source |

| Mango Peels (various cultivars) | Total Alk(en)ylresorcinols | 79.3 to 1850.5 mg/kg (dry matter) | [5] |

| Mango Pulp (various cultivars) | Total Alk(en)ylresorcinols | 4.9 to 187.3 mg/kg (dry matter) | [5] |

| Wheat Bran | Total Alkylresorcinols | 624.22 µg/g (in a specific lipid fraction) | [14] |

| Wheat Bran | C15:0 homologue | 8.0 µg/g (in a specific lipid fraction) | [14] |

Conclusion

The accurate identification of 5-Pentadecylbenzene-1,3-diol (CAS 3158-56-3) relies on a systematic analytical approach. While the initial nomenclature may be ambiguous, the established structure is the 5-substituted resorcinol. This guide has detailed the necessary protocols for extraction, chromatographic separation, and definitive spectroscopic identification. By combining HPLC for separation with high-resolution mass spectrometry for molecular weight determination and NMR for complete structural elucidation, researchers can be confident in their identification of this bioactive phenolic lipid. The provided protocols and spectral data serve as a robust reference for professionals in natural product chemistry, food science, and drug development.

References

-

Wikipedia. (n.d.). Alkylresorcinol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Pentadecylresorcinol. Retrieved from [Link]

-

Oliveira, L. A., et al. (2022). Plant metabolite 5-pentadecyl resorcinol is produced by the Amazonian fungus Penicillium sclerotiorum LM 5679. Brazilian Journal of Biology, 82, e241863. Retrieved from [Link]

-

Knödler, M., et al. (2009). Quantitative Determination of Allergenic 5-Alk(en)yl-resorcinols in Mango (Mangifera indica L.) Peel, Pulp, and Fruit Products by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 57(15), 6903-6908. Retrieved from [Link]

-

Chrom Tech, Inc. (2023). Why Use GC Derivatization Reagents. Retrieved from [Link]

-

Hammerschick, T., et al. (2020). Countercurrent chromatographic fractionation followed by gas chromatography/mass spectrometry identification of alkylresorcinols in rye. Food Chemistry, 330, 127234. Retrieved from [Link]

-

Zhu, Y., et al. (2011). 5-Alk(en)ylresorcinols as the major active components in wheat bran inhibit human colon cancer cell growth. Bioorganic & Medicinal Chemistry, 19(13), 3973-3982. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

El-Hawary, S. S., et al. (2023). Dissecting dietary alkylresorcinols: a compile of their distribution, biosynthesis, extraction and functional properties. Food & Function, 14(9), 3948-3965. Retrieved from [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

-

SciELO. (2022). Plant metabolite 5-pentadecyl resorcinol is produced by the Amazonian fungus Penicillium sclerotiorum LM 5679. Retrieved from [Link]

-

Valdivia-Gómez, G., et al. (2019). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 24(19), 3501. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS: why is extraction and derivatisation usually done in two steps?. Retrieved from [Link]

-

Rattanatraiwong, P., & Nisoa, M. (2014). Extraction of Bioactive Compounds from Mango Peels Using Green Technology. International Journal of Chemical Engineering and Applications, 5(5), 423-427. Retrieved from [Link]

-

Widyasanti, A., et al. (2016). Effect of Alkylresorcinols Isolated from Wheat Bran on the Oxidative Stability of Minced-Meat Models as Related to Storage. Foods, 5(4), 81. Retrieved from [Link]

-

European Journal of Pharmaceutical Sciences. (2019). 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. 99, S33. Retrieved from [Link]

-

Le, T. H., et al. (2023). Profiling and Isolation of Ten Rare Branched-Chain Alkylresorcinols in Quinoa. Molecules, 28(13), 5209. Retrieved from [Link]

Sources

- 1. Profiling and Isolation of Ten Rare Branched-Chain Alkylresorcinols in Quinoa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissecting dietary alkylresorcinols: a compile of their distribution, biosynthesis, extraction and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chromtech.com [chromtech.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Pentadecylresorcinol | C21H36O2 | CID 76617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijcea.org [ijcea.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Alkylresorcinols Isolated from Wheat Bran on the Oxidative Stability of Minced-Meat Models as Related to Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lines ic50 values: Topics by Science.gov [science.gov]

- 14. researchgate.net [researchgate.net]

Molecular weight and formula of 5-Pentadecylresorcinol.

An In-depth Technical Guide to 5-Pentadecylresorcinol for Researchers and Drug Development Professionals

Introduction

5-Pentadecylresorcinol, also known by synonyms such as Adipostatin A and Cardol, is a naturally occurring phenolic lipid belonging to the family of alkylresorcinols.[1] Structurally, it consists of a resorcinol (1,3-dihydroxybenzene) core substituted with a 15-carbon alkyl chain at the 5-position.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties.[3][4][5]

Found in a variety of natural sources, from plants like the cashew nut and mango to fungi such as Penicillium sclerotiorum, 5-Pentadecylresorcinol represents a promising scaffold for drug discovery and a valuable tool for biochemical research.[1][3][4] This guide provides a comprehensive overview of its chemical properties, isolation methodologies, biological functions, and mechanisms of action, tailored for professionals in research and pharmaceutical development.

Part 1: Physicochemical Properties and Identification

Accurate identification and characterization are foundational to any scientific investigation. 5-Pentadecylresorcinol is a solid at room temperature with a distinct set of properties that facilitate its identification.[1][6]

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₆O₂ | [1][7][6][8] |

| Molecular Weight | 320.51 g/mol | [7][8][9] |

| IUPAC Name | 5-pentadecylbenzene-1,3-diol | [1] |

| CAS Number | 3158-56-3 | [1][7][6][9] |

| Appearance | Solid, Off-White to Pale Beige | [1][10] |

| Melting Point | 95.5 - 96 °C | [1][6] |

| Boiling Point | 452.5 °C at 760 mmHg | [7][6] |

| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [10][11] |

| SMILES | CCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | [1][12] |

| InChIKey | KVVSCMOUFCNCGX-UHFFFAOYSA-N | [1][12] |

Part 2: Natural Occurrence and Isolation Workflow

5-Pentadecylresorcinol is biosynthesized by a wide range of organisms. Notable sources include cashew nut shell liquid (Anacardium occidentale), mango peel (Mangifera indica), wheat bran, and various microorganisms like the fungus Penicillium sclerotiorum.[1][3][10][13] The choice of source material often dictates the extraction and purification strategy. For instance, mango peels offer an abundant and readily available biomass, while fungal fermentation allows for a more controlled and potentially scalable production method.[3][4]

Generalized Isolation and Purification Protocol

The isolation of 5-Pentadecylresorcinol from a natural source is a multi-step process requiring careful selection of solvents and chromatographic techniques to achieve high purity. The causality behind this workflow is to progressively enrich the target compound by separating it from other matrix components based on polarity and molecular weight.

-

Extraction : The initial step involves extracting the compound from the biomass. The choice of solvent (e.g., ethanol, ethyl acetate) is critical and is based on the polarity of 5-Pentadecylresorcinol. Submerged culture fermentation is used for microbial sources, followed by solvent extraction of the culture broth and biomass.[3][4]

-

Crude Fractionation : The crude extract is often complex. A preliminary separation, typically using column chromatography with silica gel, is employed to separate major classes of compounds. This step reduces the complexity of the mixture, facilitating finer purification later.[3]

-

Fine Purification : High-Performance Liquid Chromatography (HPLC), particularly with a C18 column, is the method of choice for obtaining highly pure 5-Pentadecylresorcinol. This technique separates compounds with high resolution based on their differential partitioning between the mobile and stationary phases.[3]

-

Structural Elucidation : The definitive identification of the isolated compound is achieved through spectroscopic methods. Nuclear Magnetic Resonance (NMR) provides information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.[3][14]

Part 3: Biological Activities and Mechanisms of Action

5-Pentadecylresorcinol exhibits a remarkable spectrum of biological activities, making it a subject of intense research. Its amphiphilic nature, with a hydrophilic resorcinol head and a long lipophilic alkyl tail, allows it to interact with cellular membranes and various protein targets.

Enzyme Inhibition: Glycerol-3-Phosphate Dehydrogenase (GPDH)

One of the well-characterized activities of 5-Pentadecylresorcinol (as Adipostatin A) is the inhibition of glycerol-3-phosphate dehydrogenase (GPDH).[9][11] This enzyme plays a crucial role in lipid metabolism, specifically in the synthesis of triglycerides. By inhibiting GPDH with an IC50 value of 4.1 µM, 5-Pentadecylresorcinol can prevent triglyceride accumulation in adipocytes, highlighting its potential in metabolic research.[9][11]

Anticancer Activity and TLR4 Signaling Inhibition

Recent studies have illuminated the anticancer effects of 5-Pentadecylresorcinol, which appear to be mediated, at least in part, through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[3] TLR4 is a key regulator of inflammation, and its dysregulation is implicated in cancer progression. 5-Pentadecylresorcinol has been shown to inhibit this pathway, thereby reducing inflammatory responses that can promote tumor growth.[3]

Antimicrobial and Antioxidant Properties

5-Pentadecylresorcinol demonstrates significant activity against various microbes, including bacteria responsible for dental caries (Streptococcus mutans) and acne (Propionibacterium acnes).[15] This broad-spectrum antimicrobial action adds to its therapeutic potential.

The antioxidant activity is intrinsic to its resorcinol structure. The two hydroxyl groups on the aromatic ring can readily donate hydrogen atoms to neutralize free radicals.[3] This mechanism terminates oxidative chain reactions that lead to cellular damage, a process implicated in aging and numerous diseases.[3]

Part 4: Handling, Storage, and Safety

As a research chemical, 5-Pentadecylresorcinol must be handled with appropriate care.

-

Safety Precautions : It may cause an allergic skin reaction and serious eye damage.[1][2] Therefore, personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[6] Handling should occur in a well-ventilated area to avoid the formation of dust.[6]

-

Storage : The compound should be stored in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[6] Some suppliers note that it is hygroscopic and that solutions may be unstable, recommending fresh preparation.[9][10]

Conclusion

5-Pentadecylresorcinol is a multifaceted natural product with a well-defined chemical structure and a growing profile of significant biological activities. Its ability to inhibit GPDH, modulate inflammatory pathways like TLR4, and act as a potent antioxidant and antimicrobial agent makes it an exciting lead compound for drug development in metabolic diseases, oncology, and infectious diseases. The availability of established isolation protocols from abundant natural sources further enhances its appeal for in-depth research. This guide provides the foundational knowledge for scientists to harness the full therapeutic and research potential of this promising molecule.

References

-

PubChem. (n.d.). 5-Pentadecylresorcinol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

LookChem. (n.d.). 5-Pentadecylresorcinol. Retrieved January 14, 2026, from [Link]

-

Stasiuk, M., & Kozubek, A. (2010). Biological activity of phenolic lipids. Cellular and Molecular Life Sciences, 67(6), 841–860. Available at: [Link]

-

precisionFDA. (n.d.). 5-PENTADECYLRESORCINOL. Retrieved January 14, 2026, from [Link]

-

de Souza, A. Q. L., et al. (2022). Plant metabolite 5-pentadecyl resorcinol is produced by the Amazonian fungus Penicillium sclerotiorum LM 5679. Brazilian Journal of Biology, 82, e241863. Available at: [Link]

-

de Souza, A. Q. L., et al. (2021). Plant metabolite 5-pentadecyl resorcinol is produced by the Amazonian fungus Penicillium sclerotiorum LM 5679. Brazilian Journal of Biology, 82, e241863. Available at: [Link]

-

ResearchGate. (2022). Plant metabolite 5-pentadecyl resorcinol is produced by the Amazonian fungus Penicillium sclerotiorum LM 5679. Retrieved January 14, 2026, from [Link]

-

Wikidata. (n.d.). 5-pentadecylresorcinol. Retrieved January 14, 2026, from [Link]

-

GSRS. (n.d.). 5-PENTADECYLRESORCINOL. Retrieved January 14, 2026, from [Link]

Sources

- 1. 5-Pentadecylresorcinol | C21H36O2 | CID 76617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. 5-pentadecylresorcinol - Safety Data Sheet [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. GSRS [precision.fda.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. 5-PENTADECYL RESORCINOL [chemicalbook.com]

- 11. caymanchem.com [caymanchem.com]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. 5-pentadecylresorcinol - Wikidata [wikidata.org]

- 14. researchgate.net [researchgate.net]

- 15. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of 4-Pentadecylbenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the known health and safety information for 4-Pentadecylbenzene-1,3-diol, a saturated alkylresorcinol. Given the limited availability of data for this specific molecule, this document synthesizes information from safety data sheets for the compound and its unsaturated analogs, findings on the broader class of alkylresorcinols, and relevant toxicological studies. This approach is intended to provide a thorough understanding of the potential hazards and safe handling procedures.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 4-Pentadecylbenzene-1,3-diol | N/A |

| Synonyms | 5-pentadecylresorcinol, Cardol | [1][2] |

| CAS Number | 3158-56-3 | [1][2] |

| Molecular Formula | C₂₁H₃₆O₂ | [2] |

| Molecular Weight | 320.5 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 95.5 - 96 °C | [2] |

Toxicological Profile

Acute Toxicity

Specific oral, dermal, and inhalation toxicity data for 4-Pentadecylbenzene-1,3-diol are not available in the reviewed literature.[1] However, for the related compound Resorcinol, oral exposure can be harmful.

Skin and Eye Irritation

There is strong evidence to suggest that 4-Pentadecylbenzene-1,3-diol is a skin and eye irritant. "Cardol," a term often used for alkylresorcinols from cashew nut shell liquid (CNSL), is known to be a toxic and corrosive substance that can cause severe irritant contact dermatitis.[3] This is a common characteristic of phenolic lipids from the Anacardiaceae family, which includes poison ivy.[3]

The GHS classification for 5-pentadecylresorcinol indicates that it may cause an allergic skin reaction and serious eye damage.[2]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no data available to classify 4-Pentadecylbenzene-1,3-diol regarding its carcinogenic, mutagenic, or reproductive toxicity.[1]

Hazard Identification and Classification

Based on the available information for 5-pentadecylresorcinol from the ECHA C&L Inventory, the following GHS hazard classifications are indicated:

-

Skin Sensitization, Category 1: May cause an allergic skin reaction.[2]

-

Serious Eye Damage, Category 1: Causes serious eye damage.[2]

It is important to note that a Safety Data Sheet for a related unsaturated compound, Cardol triene, states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, another related compound, Cardol diene, when supplied in acetonitrile, is classified as hazardous, primarily due to the solvent.

Safe Handling and Storage

Given the potential for severe skin and eye reactions, stringent adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.[1]

-

Hand Protection: Wear protective gloves.[1]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[4]

Engineering Controls

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]

Storage

Store in a tightly closed container in a dry and well-ventilated place.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

-

After Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

-

After Skin Contact: Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical advice.[4]

Accidental Release Measures

In case of a spill, avoid generating dust. Wear appropriate PPE and sweep up the material. Place in a suitable container for disposal. Do not let the product enter drains.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Ecotoxicological Information

Studies on the components of cashew nut industry effluents, specifically cardol and cardanol, have shown high toxicity to the environment. While specific data for 4-Pentadecylbenzene-1,3-diol is not available, it is prudent to assume it may also be harmful to aquatic life. Avoid release to the environment.

Metabolism and Pharmacokinetics

Alkylresorcinols are absorbed from the diet and their metabolism is similar to that of tocopherols, involving ω-oxidation of the alkyl chain in the liver.[6] The primary metabolites, 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA) and 3,5-dihydroxybenzoic acid (DHBA), can be detected in plasma and urine and are considered biomarkers for whole-grain intake.[6][7]

Caption: Proposed metabolic pathway of alkylresorcinols.

Experimental Protocols

Standard Operating Procedure for Handling 4-Pentadecylbenzene-1,3-diol

-

Preparation: Before handling, ensure all necessary PPE is worn, including safety goggles, gloves, and a lab coat. Confirm that a safety shower and eyewash station are accessible.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

-

Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.

-

Waste Disposal: Dispose of all waste materials in a designated and properly labeled hazardous waste container.

Caption: Workflow for the safe handling of 4-Pentadecylbenzene-1,3-diol.

Conclusion

While specific toxicological data for 4-Pentadecylbenzene-1,3-diol is limited, the available information on its synonym, 5-pentadecylresorcinol, and related alkylresorcinols indicates that it should be handled with care. The primary hazards are the potential for serious eye damage and allergic skin reactions. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and ensure a safe working environment.

References

-

An Overview of Alkylresorcinols Biological Properties and Effects. (2022). PMC. Retrieved from [Link]

-

Plasma pharmacokinetics of alkylresorcinol metabolites: new candidate biomarkers for whole-grain rye and wheat intake 1-3. (n.d.). Ovid. Retrieved from [Link]

-

Metabolites of alkylresorcinols as the exposure markers to reflect whole wheat consumption in human. (2013). Morressier. Retrieved from [Link]

-

Pharmacokinetics of Alkylresorcinol Metabolites in Human Urine. (2011). PubMed. Retrieved from [Link]

-

Plasma pharmacokinetics of alkylresorcinol metabolites: new candidate biomarkers for whole-grain rye and wheat intake. (n.d.). PubMed. Retrieved from [Link]

-

Ecotoxicological analysis of cashew nut industry effluents, specifically two of its major phenolic components, cardol and cardanol. (2006). ResearchGate. Retrieved from [Link]

-

5-Pentadecylresorcinol. (n.d.). PubChem. Retrieved from [Link]

-

Alkylphenol ethoxylates and alkylphenols – update information on occurrence, fate and toxicity in aquatic environment. (2013). Biblioteka Nauki. Retrieved from [Link]

-

4-Pentadecylbenzene-1,2-diol. (n.d.). PubChem. Retrieved from [Link]

-

Table 1 . Synthesis of aromatic polyamides based on 4-pentadecylbenzene... (n.d.). ResearchGate. Retrieved from [Link]

-

Alkylphenol ethoxylates and alkylphenols--update information on occurrence, fate and toxicity in aquatic environment. (n.d.). PubMed. Retrieved from [Link]

-

Alkylresorcinol. (n.d.). Wikipedia. Retrieved from [Link]

-

Alkylphenol ethoxylates and alkylphenols – update information on occurrence, fate and toxicity in aquatic environment. (2014). Biblioteka Nauki. Retrieved from [Link]

-

1,3-Benzenediol, 4-methyl-5-pentadecyl-. (n.d.). US EPA. Retrieved from [Link]

-

Prioritisation of Alkylphenols for Environmental Risk Assessment. (n.d.). GOV.UK. Retrieved from [Link]

-

(PDF) Survey of alkylphenols and alkylphenol ethoxylates. Part of the LOUS-review. (2016). ResearchGate. Retrieved from [Link]

-

SAFETY DATA SHEET. (2023). Evonik. Retrieved from [Link]

-

5-Pentadecylresorcinol. (n.d.). LookChem. Retrieved from [Link]

-

Cardol Catastrophe: A Case Report. (n.d.). Hilaris Publisher. Retrieved from [Link]

- Method for the synthesis of 4-(heterocycloalkyl)-benzene-1,3,-diol compounds. (n.d.). Google Patents.

-

Dietary Alkylresorcinols: Absorption, Bioactivities, and Possible Use as Biomarkers of Whole-grain Wheat- and Rye-rich Foods. (2004). ResearchGate. Retrieved from [Link]

-

Limit on Saturated Fats is Unnecessary, says “State-of-the-Art Review” in Journal of American College of Cardiology. (2020). The Nutrition Coalition. Retrieved from [Link]

-

Plant metabolite 5-pentadecyl resorcinol is produced by the Amazonian fungus Penicillium sclerotiorum LM 5679. (2022). ResearchGate. Retrieved from [Link]

-

Adverse dermatologic effects of cardiovascular drug therapy: part III. (n.d.). PubMed. Retrieved from [Link]

-

Adverse dermatologic effects of cardiovascular drug therapy: part II. (n.d.). PubMed. Retrieved from [Link]

-

Advisory: Replacing saturated fat with healthier fat could lower cardiovascular risks. (2017). American Heart Association. Retrieved from [Link]

-

Dietary Alkylresorcinols: Absorption, Bioactivities, and Possible Use as Biomarkers of Whole-grain Wheat–and Rye–rich Foods. (n.d.). Oxford Academic. Retrieved from [Link]

-

Adverse dermatologic effects of cardiovascular drug therapy: part I. (n.d.). PubMed. Retrieved from [Link]

-

Present Status and Perspectives on the Use of Alkylresorcinols as Biomarkers of Wholegrain Wheat and Rye Intake. (n.d.). PMC - NIH. Retrieved from [Link]

-

Will saturated fat KILL you? Cardiologist discusses the science! Heart disease, stroke and mortality. (2023). YouTube. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Chemical Properties of Benzene, pentadecyl- (CAS 2131-18-2). (n.d.). Cheméo. Retrieved from [Link]

-

1,3-Benzenediol, 5-pentadecyl-. (n.d.). US EPA. Retrieved from [Link]

-

Pentadecylbenzene. (n.d.). PubChem. Retrieved from [Link]

-

Saturated fats and cardiovascular health: Current evidence and controversies. (2021). PubMed. Retrieved from [Link]

-

Dermatological adverse effects of heart medicine. A retrospective study of patients in a dermatological ward in Gdansk between years 2004-2013 and review of the literature. (2016). Via Medica Journals. Retrieved from [Link]

-

1,3-Diol synthesis by hydroxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Dissecting the functional role of polyketide synthases in Dictyostelium discoideum: Biosynthesis of the differentiation regulating factor 4-methyl-5-pentylbenzene-1,3-diol. (n.d.). ResearchGate. Retrieved from [Link]

-

Saturated fat: guidelines to reduce coronary heart disease risk are still valid. (2015). The Pharmaceutical Journal. Retrieved from [Link]

Sources

- 1. 5-pentadecylresorcinol - Safety Data Sheet [chemicalbook.com]

- 2. 5-Pentadecylresorcinol | C21H36O2 | CID 76617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. fishersci.com [fishersci.com]

- 5. 5-Pentadecylresorcinol|lookchem [lookchem.com]

- 6. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of alkylresorcinol metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of Cardol in plants.

An In-depth Technical Guide to the Biosynthesis of Cardol in Plants

Abstract